2,2',3,3',5,5'-Hexachlorobiphenyl

Toxicology Endocrine Disruption Receptor Pharmacology

PCB 133 is a critical hexachlorobiphenyl congener for environmental and toxicology labs. Its unique AhR agonism (EC50 3.33 µM) and distinct hepatic retinoid effects make it an essential tool compound, not replaceable by PCB 153. Certified reference material with a defined melting point (127–128 °C) and experimental log Koc (6.48) ensures accurate identification and quantification in complex matrices, supporting regulatory compliance under EPA Method 1668. Ideal for QSAR validation and bioaccumulation studies.

Molecular Formula C12H4Cl6
Molecular Weight 360.9 g/mol
CAS No. 35694-04-3
Cat. No. B1203906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',5,5'-Hexachlorobiphenyl
CAS35694-04-3
Synonyms2,2',3,3',5,5'-hexachlorobiphenyl
2,3,5,2',3',5'-hexachlorobiphenyl
Molecular FormulaC12H4Cl6
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H
InChIKeyAJKLKINFZLWHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3',5,5'-Hexachlorobiphenyl (PCB 133) – Certified Reference Grade & Physicochemical Baseline for Analytical and Environmental Research


2,2',3,3',5,5'-Hexachlorobiphenyl (CAS 35694-04-3), commonly designated PCB 133, is a hexachlorobiphenyl congener among the 209 polychlorinated biphenyls (PCBs). It is characterized by a biphenyl backbone with chlorine substitution at the 2, 3, and 5 positions of each phenyl ring [1]. This specific substitution pattern imparts a unique combination of physicochemical properties, including a molecular formula of C₁₂H₄Cl₆, a molecular weight of approximately 360.88 g/mol, a melting point range of 127–128 °C, and a boiling point of 400 °C [2]. As a persistent organic pollutant (POP), it is recognized for its environmental stability and potential for bioaccumulation, making it a critical reference compound in environmental monitoring and toxicological studies [1].

Why 2,2',3,3',5,5'-Hexachlorobiphenyl Cannot Be Substituted by Other Hexachlorobiphenyls or Non-ortho PCBs in Quantitative Studies


Within the class of hexachlorobiphenyls, the precise pattern of chlorine substitution dictates congener-specific physicochemical properties, receptor binding affinities, and in vivo toxicological outcomes. Unlike the more abundant dioxin-like congener 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) which exhibits measurable AhR antagonism and distinct pharmacokinetics, 2,2',3,3',5,5'-hexachlorobiphenyl (PCB 133) demonstrates a unique profile of AhR agonism [1] and distinct effects on hepatic retinoid metabolism [2]. These differences preclude generic substitution in analytical calibration, environmental fate modeling, or toxicological assessment, as each congener's chromatographic retention time, bioaccumulation factor, and biological response differ quantifiably [3].

2,2',3,3',5,5'-Hexachlorobiphenyl (PCB 133) – Quantifiable Differentiation from Analogues and In-Class Compounds


AhR Agonist Potency: PCB 133 Exhibits µM-Level Agonism Distinct from PCB 153 Antagonism

In a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay, 2,2',3,3',5,5'-hexachlorobiphenyl (PCB 133) demonstrated direct AhR agonism with an EC50 of 3.33E+3 nM (3.33 µM) [1]. In contrast, the structurally related hexachlorobiphenyl 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) has been characterized as a non-dioxin-like congener that suppresses AhR-dependent endpoints in rat liver cells with an IC50 of 1.4–5.6 µM [2]. This functional divergence—agonism vs. antagonism at the same receptor—constitutes a fundamental mechanistic distinction with direct implications for toxic equivalency factor (TEF) assignment and mixture risk assessment.

Toxicology Endocrine Disruption Receptor Pharmacology

Hepatic Retinoid Disruption: Congener-Specific Reduction in Retinol by PCB 133

In an in vivo study administering seven polyhalogenated biphenyl congeners (150 µmol/kg, single IP injection) to male Sprague-Dawley rats, 2,2',3,3',5,5'-hexachlorobiphenyl (HCB) specifically decreased hepatic retinol levels, while the comparator 3,3',4,4',5,5'-hexabromobiphenyl (HBB) produced no significant effect on serum retinol and serum retinol-binding protein (RBP) content [1]. The study further noted that 2,2',3,3',5,5'-HCB did not lower serum RBP content, in contrast to several other tested congeners (e.g., 3,3',4,4',5-PeCB, 3,3',4,4'-TBB) which did lower RBP. This congener-specific disruption profile underscores that the biological effect on retinoid homeostasis cannot be generalized across even structurally similar hexahalogenated biphenyls.

Hepatotoxicity Nutritional Toxicology Vitamin A Metabolism

Physicochemical Differentiation: Melting Point and Boiling Point Distinguish PCB 133 from Common Hexachlorobiphenyls

The certified melting point of 2,2',3,3',5,5'-hexachlorobiphenyl (PCB 133) is reported as 127–128 °C (261–262 °F), with a boiling point of 400 °C (752 °F) . In comparison, the widely studied congener 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) exhibits a melting point of approximately 103–104 °C [1] and a boiling point near 384 °C. This ~24 °C difference in melting point and ~16 °C difference in boiling point provide a tangible basis for chromatographic separation and identity confirmation. Additionally, the density of PCB 133 is specified as 0.69 g/cm³ [2], whereas PCB 153 has a reported density of 1.4 g/cm³, a factor-of-two difference that impacts extraction and sample preparation protocols.

Analytical Chemistry Chromatography Physical Property Data

Environmental Sorption Potential: PCB 133 Exhibits a Measured log Koc of 6.48, Defining Its Sediment-Binding Behavior

The soil sorption coefficient (log Koc) for 2,2',3,3',5,5'-hexachlorobiphenyl has been experimentally determined as 6.48 [1]. This value is substantially higher than that of lower-chlorinated PCBs (e.g., 4,4'-dichlorobiphenyl log Koc ≈ 4.5) and positions PCB 133 among the more strongly sorbed hexachlorobiphenyls. In comparison, the isomer 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) has a reported log Koc of 5.9–6.2 [2]. This difference of approximately 0.3–0.6 log units translates to a roughly two- to four-fold higher soil/sediment affinity for PCB 133, directly impacting predictions of mobility, bioavailability, and long-term environmental persistence.

Environmental Fate Soil Sorption Bioavailability

Certified Reference Material Availability: Traceable Concentration Standards Support Quantitative Method Validation

2,2',3,3',5,5'-Hexachlorobiphenyl is commercially supplied as a Certified Reference Material (CRM) at defined concentrations, including 100 µg/mL in isooctane and neat crystalline solid (5 mg) . This certified availability contrasts with many less common PCB congeners that are available only as custom synthesis products with variable purity. The traceability of these CRMs to ISO 17034 and ISO/IEC 17025 standards ensures that quantitative measurements of PCB 133 in environmental and biological matrices meet regulatory data quality objectives. In comparison, the widely used congener PCB 153 is also available as a CRM but with different certified concentration ranges (typically 10–200 µg/mL), reflecting its distinct application as a marker for total PCB estimation.

Analytical Standards Quality Control Environmental Monitoring

2,2',3,3',5,5'-Hexachlorobiphenyl (PCB 133) – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Quantitative Environmental Forensics and Source Apportionment of PCB Contamination

Given its distinct physicochemical properties (log Koc = 6.48) and certified reference material availability, PCB 133 serves as a robust congener-specific marker for tracing the origin and transport of legacy PCB contamination in sediments and biota. The compound's experimental log Koc value enables accurate partitioning predictions that generic PCB models cannot provide, while its certified concentration standards ensure inter-laboratory comparability of quantitative analyses [1][2].

In Vivo Mechanistic Toxicology Studies Probing AhR-Mediated Retinoid Disruption

PCB 133 is uniquely suited for in vivo studies investigating the link between AhR activation and vitamin A homeostasis, as evidenced by its selective reduction of hepatic retinol without concomitant alteration of serum retinol-binding protein. This congener-specific phenotype, established in head-to-head comparison with other halogenated biphenyls [1], makes PCB 133 an essential tool compound for dissecting the molecular pathways of PCB-induced hepatotoxicity independent of other retinoid-modulating mechanisms.

Analytical Method Development and Quality Control for Hexachlorobiphenyl Congener Separation

The certified melting point (127–128 °C), boiling point (400 °C), and density (0.69 g/cm³) of PCB 133 differentiate it from the more abundant PCB 153 (m.p. ~103 °C, density ~1.4 g/cm³) [1]. Analytical laboratories can leverage these property differences to optimize GC-MS temperature programs and confirm congener identity, ensuring that PCB 133 is not misidentified as PCB 153 in complex environmental extracts—a critical quality control step for regulatory compliance under EPA Method 1668.

QSAR Model Training and Validation for AhR Agonism Prediction

The quantitative EC50 value of 3.33 µM for AhR agonism in a human cell-based assay [1] positions PCB 133 as a valuable data point for training and validating quantitative structure-activity relationship (QSAR) models. Its functional divergence from the AhR-antagonist PCB 153 [2] provides a critical test case for models attempting to predict congener-specific receptor activity, directly supporting computational toxicology and chemical risk assessment initiatives.

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